2-(2-Methoxyphenyl)cyclobutan-1-OL
Description
Significance of Cyclobutanol (B46151) Scaffolds in Modern Organic Synthesis
Cyclobutanol scaffolds are prized in modern organic synthesis for several key reasons. Their inherent ring strain, a consequence of the deviation from ideal tetrahedral bond angles, makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse range of acyclic and larger ring systems. nih.gov This "strain-release" reactivity is a powerful tool for synthetic chemists.
Furthermore, the rigid, three-dimensional nature of the cyclobutane (B1203170) ring allows it to serve as a bioisostere for other common functionalities, such as aromatic rings, offering a pathway to "escape flatland" in medicinal chemistry and explore new chemical space. evitachem.com The incorporation of a hydroxyl group adds a versatile handle for further functionalization, enabling the construction of more complex molecular architectures. Cyclobutanol derivatives are also key intermediates in the synthesis of natural products and other biologically active molecules. nih.gov
Structural Features and Stereochemical Considerations of Cyclobutanol Derivatives
Cyclobutanol derivatives, including 2-(2-Methoxyphenyl)cyclobutan-1-OL, possess distinct structural and stereochemical features. The cyclobutane ring is not planar but rather exists in a puckered conformation to alleviate some of the torsional strain. chemsrc.comrsc.org This puckering leads to the possibility of different conformations and influences the spatial arrangement of substituents.
For a substituted cyclobutanol like this compound, stereochemistry is a critical aspect. The presence of two stereocenters at C1 (bearing the hydroxyl group) and C2 (bearing the 2-methoxyphenyl group) means that the compound can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers (cis and trans diastereomers). The relative orientation of the hydroxyl and aryl groups (cis or trans) significantly impacts the molecule's shape, polarity, and reactivity. The control of this stereochemistry during synthesis is a primary challenge and a key focus of synthetic methods.
Overview of Synthetic Challenges and Opportunities for Aryl-Substituted Cyclobutanols
The synthesis of aryl-substituted cyclobutanols presents both challenges and opportunities. A significant challenge lies in the stereoselective construction of the cyclobutane ring with the desired substitution pattern. Common methods for forming cyclobutane rings include [2+2] cycloaddition reactions, which can be initiated photochemically or by transition metals. acs.org The regioselectivity and stereoselectivity of these reactions are often dependent on the nature of the starting materials and the reaction conditions.
For a compound like this compound, a potential synthetic route could involve the [2+2] photocycloaddition of 2-methoxystyrene with a suitable ketene (B1206846) equivalent, followed by reduction of the resulting cyclobutanone (B123998). acs.org Another approach could be the reaction of a lithiated 1,1-diborylalkane with an appropriate epoxide, which has been shown to be effective for preparing substituted cyclobutanols. evitachem.com
The opportunity in synthesizing these molecules lies in their potential as intermediates for more complex targets. The aryl group can be further modified, and the cyclobutanol moiety can undergo a variety of transformations, making these compounds versatile platforms for synthetic exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)8-6-7-10(8)12/h2-5,8,10,12H,6-7H2,1H3 |
InChI Key |
ABEJRHNCCKVNTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCC2O |
Origin of Product |
United States |
Mechanistic Elucidation in the Chemistry of 2 2 Methoxyphenyl Cyclobutan 1 Ol
Investigation of Reaction Pathways and Intermediates
The synthesis of 2-(2-methoxyphenyl)cyclobutan-1-ol, often achieved through photochemical methods like the Paternò-Büchi reaction, involves complex reaction pathways. This reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, leading to an oxetane, which can be seen as a structural analogue of the cyclobutanol (B46151). The mechanism of such reactions is a subject of ongoing study, with evidence pointing towards the involvement of radical intermediates.
The formation of the cyclobutane (B1203170) ring in compounds like this compound is often proposed to proceed through a radical mechanism, particularly in photochemical reactions. nih.gov A key feature of these mechanisms is the intermediacy of a 1,4-diradical species. In the context of the Paternò-Büchi reaction, the carbonyl group of a molecule like 2-methoxybenzaldehyde (B41997) is photoexcited to a triplet state. This excited state then reacts with an alkene to form a 1,4-diradical intermediate. msu.edu The stability and subsequent reactions of this diradical determine the outcome of the reaction.
The regioselectivity of the cycloaddition is influenced by the stability of the resulting diradical. For instance, in the reaction of an excited carbonyl with an alkene, the initial bond can form between the oxygen of the carbonyl and one of the alkene carbons, or between the carbonyl carbon and an alkene carbon. The more stable of the two possible 1,4-diradicals will be preferentially formed. msu.edu
Substituent effects play a crucial role in the stability of these radical intermediates. An electron-donating group, such as the methoxy (B1213986) group on the phenyl ring of this compound, can influence the electronic properties of the aromatic ring and, consequently, the stability of any adjacent radical centers.
A central question in the study of [2+2] cycloadditions is whether they proceed through a concerted or a stepwise mechanism. A concerted reaction involves the simultaneous formation of both new sigma bonds, passing through a single transition state. researchgate.netrsc.org In contrast, a stepwise reaction involves the formation of an intermediate, such as the 1,4-diradical discussed above, with each step having its own transition state. researchgate.netmdpi.com
For many photochemical [2+2] cycloadditions that form cyclobutane rings, a stepwise mechanism involving a diradical intermediate is widely accepted. researchgate.net This is particularly true for reactions proceeding through a triplet excited state, as the spin multiplicity of the diradical intermediate prevents immediate ring closure. Intersystem crossing from the triplet to the singlet state is required before the final bond can form to close the cyclobutane ring.
The nature of the reactants and reaction conditions can influence the operative mechanism. While thermal [2+2] cycloadditions are often symmetry-forbidden to be concerted under the Woodward-Hoffmann rules, photochemical reactions have different selection rules and can proceed through stepwise pathways involving excited states and radical intermediates. researchgate.net
The transition states in the formation of the cyclobutane ring are critical in determining the stereochemistry and regiochemistry of the product. In a stepwise mechanism, the transition state for the initial bond formation to the 1,4-diradical intermediate and the transition state for the subsequent ring closure both play a role.
The geometry of the transition state is influenced by steric and electronic factors. For example, in the formation of substituted cyclobutanes, the approach of the two reacting molecules will favor a transition state that minimizes steric repulsion between bulky substituents. Computational studies on related systems have been used to model the energies of different transition states and predict the most likely reaction pathway. acs.org
For this compound, the orientation of the methoxyphenyl group and the substituents on the alkene partner during the cycloaddition will be directed by the need to achieve the lowest energy transition state. This will dictate the relative stereochemistry of the substituents on the final cyclobutane ring.
Experimental Techniques for Mechanistic Analysis
Cyclic voltammetry (CV) is a powerful electrochemical technique that can be used to study the redox behavior of molecules and infer mechanistic information about reactions involving electron transfer steps. nih.govresearchgate.netresearchgate.net By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a compound and identify the presence of reactive intermediates.
In the context of this compound, CV could be used to study the electrochemical properties of the precursors, such as 2-methoxybenzaldehyde. The data obtained can help in understanding the feasibility of single-electron transfer processes that could lead to radical ion intermediates, which are sometimes involved in photocycloaddition reactions. The shape of the cyclic voltammogram and its dependence on the scan rate can provide evidence for coupled chemical reactions following the initial electron transfer, which is indicative of a stepwise mechanism.
Table 1: Hypothetical Cyclic Voltammetry Data for a Precursor to this compound
| Parameter | Value | Interpretation |
| Peak Potential (Ep) | -1.8 V vs. Ag/AgCl | Potential at which reduction occurs. |
| Peak Current (ip) | Varies with scan rate | Indicates a diffusion-controlled process. |
| Reversibility | Irreversible | Suggests a follow-up chemical reaction of the initially formed radical anion. |
This table represents hypothetical data to illustrate the application of cyclic voltammetry.
Radical clock experiments are a clever kinetic tool used to determine the rates of fast radical reactions. wikipedia.orgresearchgate.net This technique involves a reactant that can undergo a unimolecular rearrangement at a known rate (the "clock"). This rearrangement competes with an intermolecular or intramolecular reaction whose rate is to be determined. By analyzing the product distribution, one can calculate the unknown reaction rate.
For instance, if a radical intermediate is proposed in the formation of this compound, a radical clock could be incorporated into one of the starting materials. If the radical intermediate is formed, it will have the choice of either proceeding with the cyclobutane formation or undergoing the known rearrangement. The ratio of the cyclobutane product to the rearranged product, along with the known rate of the clock reaction, allows for the calculation of the rate of the cyclobutane ring-forming step. This can provide strong evidence for the existence of a radical intermediate and its lifetime.
Table 2: Illustrative Data from a Hypothetical Radical Clock Experiment
| Product | Yield (%) |
| Unrearranged Product (Cyclobutane) | 60 |
| Rearranged Product | 40 |
| Calculated Rate of Ring Closure | ~108 s-1 |
This table is a hypothetical representation of data from a radical clock experiment to demonstrate the principle.
Spectroscopic Analysis of Reactive Intermediates
The direct observation and characterization of transient species are paramount for the elucidation of reaction mechanisms. In the photochemistry of compounds like this compound, which are expected to undergo Norrish Type II-type reactions, the primary reactive intermediate is a 1,4-biradical. nih.govnih.govwikipedia.org This biradical is formed upon intramolecular abstraction of a γ-hydrogen by the excited carbonyl or a photochemically equivalent group.
Laser Flash Photolysis (LFP) is a powerful technique to study such short-lived intermediates. scielo.brresearchgate.netnih.gov In a typical LFP experiment, a short pulse of laser light excites the molecule of interest, and the subsequent changes in absorption are monitored over time using a second light source. This allows for the construction of transient absorption spectra and the determination of the kinetics of the intermediate's decay.
For this compound, excitation with UV light would likely populate the first excited singlet state (S1), which can then undergo intersystem crossing (ISC) to the corresponding triplet state (T1). The abstraction of a γ-hydrogen from the cyclobutyl ring by the excited aromatic ring would lead to a 1,4-biradical intermediate. The transient absorption spectrum of this biradical would be expected to show characteristic absorptions, likely in the visible region, attributable to the radical centers. scielo.brresearchgate.net For instance, studies on similar aromatic ketones have identified transient absorptions of ketyl radicals in the 400-600 nm range. scielo.br
The decay kinetics of the 1,4-biradical can provide valuable information about the subsequent reaction pathways. The biradical can either undergo cyclization to form a cyclobutanol derivative (the Norrish-Yang reaction) or cleave to form an alkene and an enol (Norrish Type II fragmentation). nih.govnih.govwikipedia.org The rate constants for these competing processes can be influenced by factors such as solvent polarity and the presence of quenchers.
Time-Resolved Infrared (TRIR) Spectroscopy could also be employed to probe the structural changes occurring during the reaction. This technique can detect changes in the vibrational frequencies of the molecule as it transforms from the ground state to the excited state and then to the biradical intermediate and final products. For example, the disappearance of the C-H stretching vibration of the abstracted hydrogen and the appearance of new vibrational modes associated with the radical centers could be monitored.
| Spectroscopic Technique | Information Obtained | Expected Observations for this compound Intermediates |
| Laser Flash Photolysis (LFP) | Transient absorption spectra, decay kinetics of intermediates. | Observation of a transient absorption in the visible region corresponding to the 1,4-biradical. Kinetic data on its decay via cyclization or fragmentation. |
| Time-Resolved Infrared (TRIR) | Vibrational spectra of transient species. | Disappearance of specific C-H stretching bands and appearance of new bands characteristic of the biradical structure. |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. | While challenging for short-lived species, it could potentially provide information on the electronic structure of a trapped or stabilized biradical. |
Influence of Electronic and Steric Factors on Reaction Pathways
The competition between cyclization and fragmentation in the decay of the 1,4-biradical intermediate is highly sensitive to both electronic and steric factors within the molecule.
Electronic Factors:
The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the excited state and the stability of the biradical intermediate. The methoxy group (-OCH3) at the ortho position of the phenyl ring in this compound is an electron-donating group. This group can affect the energy and character of the excited state.
The electron-donating nature of the methoxy group can increase the electron density in the aromatic ring, which might influence the rate of intersystem crossing and the lifetime of the triplet excited state. Research on substituted aromatic ketones has shown that electron-donating groups can affect the quantum yields of photochemical reactions. researchgate.net
Furthermore, the methoxy group can influence the stability of the resulting 1,4-biradical. The radical center on the benzylic carbon would be stabilized by the phenyl ring, and the methoxy group could further modulate this stability through resonance and inductive effects. This, in turn, can affect the partitioning of the biradical between the cyclization and fragmentation pathways. In some cases, electron-donating groups have been shown to favor cyclization.
Steric Factors:
The stereochemistry of the cyclobutane ring and the steric hindrance around the reaction centers play a crucial role in determining the reaction outcome. For the intramolecular hydrogen abstraction to occur, the molecule must adopt a conformation where a γ-hydrogen is in proximity to the excited aromatic ring.
The relative orientation of the 2-(2-methoxyphenyl) group and the hydroxyl group on the cyclobutane ring (cis or trans) will dictate which γ-hydrogens are accessible for abstraction. This, in turn, will influence the stereochemistry of the resulting cyclization products.
The steric bulk of the methoxy group at the ortho position can also impose conformational constraints on the molecule. This steric hindrance might favor certain rotamers in the ground and excited states, thereby influencing the efficiency of hydrogen abstraction and the subsequent steps. For the 1,4-biradical to cyclize, the two radical centers must be able to come into close proximity. Steric hindrance can disfavor the conformations required for cyclization, potentially leading to an increase in the proportion of the fragmentation product. Studies on other systems have demonstrated that steric factors can control the direction of ring opening in photochemical reactions. scilit.com
| Factor | Influence on Reaction Pathway | Expected Effect in this compound |
| Electronic (o-Methoxy Group) | Modulates excited state properties and biradical stability. | May influence the quantum yield and the ratio of cyclization to fragmentation products. The electron-donating nature might favor cyclization. |
| Steric (o-Methoxy Group) | Imposes conformational restrictions. | Can influence the efficiency of γ-hydrogen abstraction and may hinder the approach of radical centers for cyclization, potentially favoring fragmentation. |
| Stereochemistry (Cyclobutane Ring) | Determines the accessibility of γ-hydrogens. | The cis/trans relationship of the substituents will determine which hydrogens can be abstracted, leading to specific stereoisomers of the products. |
In-Silico Analysis of this compound: A Theoretical Deep Dive
A comprehensive review of the computational chemistry and theoretical studies of this compound remains a subject of limited public research. Extensive searches of scholarly databases did not yield specific computational investigations into the electronic structure, reactivity, or conformational preferences of this particular compound. Therefore, the following sections outline the established theoretical frameworks and computational methodologies that would be applied to such a study, drawing on research of analogous chemical structures containing methoxyphenyl and cyclobutane moieties.
Reactivity Profiles and Synthetic Applications of 2 2 Methoxyphenyl Cyclobutan 1 Ol Derivatives
Ring-Opening and Rearrangement Chemistry of Cyclobutanol (B46151) Derivatives
The chemistry of cyclobutanol derivatives is dominated by reactions that relieve the inherent ring strain of the four-membered carbocycle. These transformations often lead to the formation of more complex molecular architectures through cleavage of the cyclobutane (B1203170) ring, which can be followed by skeletal rearrangements.
Strain-Release Processes in Cyclobutane Ring Cleavage
The cyclobutane ring possesses significant strain energy, making it susceptible to cleavage under various conditions. This ring strain arises from angle strain, due to the deviation of the internal bond angles from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from eclipsing interactions of adjacent substituents. The release of this strain is a primary thermodynamic driving force for ring-opening reactions. acs.org The ease of cleavage is dependent on the substituents on the ring and the reaction conditions employed. For instance, the presence of groups that can stabilize a developing charge or radical intermediate can significantly facilitate the ring-opening process.
Chemoselective Ring Opening
Chemoselectivity in the ring opening of cyclobutanol derivatives allows for the targeted cleavage of specific bonds within the molecule. This can be achieved by carefully choosing reagents and reaction conditions. For example, in the context of related cyclobutane systems, tandem ring-opening and intramolecular cycloaddition reactions have been developed. nih.gov While specific studies on 2-(2-methoxyphenyl)cyclobutan-1-ol are not prevalent in the searched literature, general principles suggest that the methoxy-substituted aryl group can influence the regioselectivity of the ring opening by stabilizing intermediates through resonance or inductive effects. The development of chemoselective ring-opening polymerizations of other strained cyclic monomers highlights the potential for controlled bond cleavage in these systems. chemrxiv.orgchemrxiv.org
Skeletal Rearrangements Following Ring Cleavage
The cleavage of the cyclobutane ring in this compound derivatives can be followed by a variety of skeletal rearrangements, leading to the formation of larger or more complex ring systems. These rearrangements are often driven by the formation of a more stable carbocation or other reactive intermediate. For instance, the rearrangement of bicyclic cyclobutylcarbinyl radicals can lead to either ring-opened or ring-expanded products, demonstrating the competition between different rearrangement pathways. dntb.gov.ua In other systems, ring-opening of cyclobutanone (B123998) oximes can be triggered by an iminyl radical, leading to the formation of a distal cyano-substituted alkyl radical which can then participate in further reactions. rsc.org
Acid-, Base-, and Oxidative-Induced Ring Scission
The cyclobutane ring of this compound can be cleaved under acidic, basic, or oxidative conditions.
Acid-Induced Ring Scission: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water can lead to a cyclobutyl cation, which is prone to rearrangement or attack by a nucleophile, resulting in ring-opened products. The 2-methoxyphenyl group can play a crucial role in stabilizing the carbocation intermediate, thus influencing the outcome of the reaction.
Base-Induced Ring Scission: Strong bases can deprotonate the hydroxyl group to form an alkoxide. In appropriately substituted cyclobutanol derivatives, this can trigger a ring-opening reaction, often via a retro-aldol type mechanism. The regioselectivity of the cleavage would be influenced by the stability of the resulting carbanionic intermediate.
Oxidative-Induced Ring Scission: Oxidative cleavage of the cyclobutane ring can be achieved using various oxidizing agents. For instance, the ring-opening of cyclobutanone oximes can be initiated by radical processes. rsc.org While specific examples for this compound are scarce in the provided results, the general reactivity patterns of cyclobutanes suggest that reagents like ozone or potassium permanganate (B83412) could potentially cleave the ring.
Functionalization and Derivatization of the Cyclobutanol Core
The hydroxyl group of this compound provides a handle for a wide range of functional group manipulations, allowing for the synthesis of a diverse array of derivatives.
Manipulation of the Hydroxyl Functionality
The secondary alcohol of this compound can be readily transformed into other functional groups. Common derivatizations include conversion to ethers and esters.
Etherification: The synthesis of ethers from alcohols is a fundamental transformation. While no specific examples for this compound were found, general methods such as the Williamson ether synthesis or alkoxymercuration-demercuration of alkenes followed by reaction with the alcohol are applicable.
Esterification: The hydroxyl group can be esterified to form the corresponding esters. This can be achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly for less reactive alcohols, with more reactive acylating agents like acyl chlorides or acid anhydrides. An efficient method for the chemoselective preparation of benzoylated 1,2-diols from epoxides using benzoic acid in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide has been reported, which could be adapted for the esterification of cyclobutanols. organic-chemistry.org
Below is a table summarizing potential derivatization reactions of the hydroxyl group in this compound based on general alcohol reactivity.
| Reaction Type | Reagent(s) | Product Type | General Applicability |
| Etherification | NaH, Alkyl Halide | Ether | High |
| Esterification | Acyl Chloride, Pyridine | Ester | High |
| Esterification | Carboxylic Anhydride, Catalyst | Ester | High |
| Oxidation | PCC, CH₂Cl₂ | Ketone | High |
Orthogonal Functionalization Strategies
The synthetic utility of this compound derivatives is significantly enhanced through the application of orthogonal functionalization strategies, particularly with borylated intermediates. The synthesis of 3-borylated cyclobutanols, including those with a 2-anisyl substituent, yields products containing two distinct and chemically addressable functional groups: a hydroxyl (-OH) group and a boronic ester, such as a pinacol (B44631) boronate (Bpin). nih.govrsc.org
These two handles can be manipulated independently, allowing for controlled, stepwise modifications. For example, the hydroxyl group can be protected or converted to a different functional group, leaving the boronic ester untouched for a subsequent cross-coupling reaction. Conversely, the boronic ester can undergo a variety of transformations while the hydroxyl group is preserved. This orthogonal relationship is crucial for the efficient construction of polysubstituted cyclobutanes, enabling the rapid buildup of molecular complexity from a single, well-defined starting material. nih.govrsc.orgrsc.org Derivatization studies have confirmed the synthetic utility of both the alcohol and the boronic ester handles, priming them for diverse chemical transformations. rsc.orgrsc.orgresearchgate.net
Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Halogen Bond-Forming Processes from Borylated Cyclobutanols
Borylated cyclobutanes, such as the borylated analogues of this compound, are exceptionally versatile intermediates. nih.gov The boron moiety functions as a stable yet reactive handle for a wide array of bond-forming reactions, making these compounds highly valuable in synthetic chemistry. nih.govsemanticscholar.orgtymcdonald.com The carbon-boron bond can be transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds, providing access to a diverse library of cyclobutane derivatives. nih.govrsc.orgresearchgate.nettymcdonald.com
These transformations are fundamental for elaborating the core cyclobutane scaffold. The ability to form these key bonds allows chemists to attach a wide range of substituents and build larger, more complex molecular architectures.
| Bond Type Formed | General Reaction Type | Significance |
|---|---|---|
| Carbon-Carbon (C-C) | Suzuki-Miyaura Coupling | Forms new bonds with aryl, vinyl, or alkyl groups, enabling the construction of complex carbon skeletons. tymcdonald.com |
| Carbon-Nitrogen (C-N) | Buchwald-Hartwig Amination | Introduces amines, amides, and other nitrogen-containing functionalities, which are prevalent in pharmaceuticals. nih.govtymcdonald.comnih.gov |
| Carbon-Oxygen (C-O) | Oxidation / Etherification | Allows for the introduction of hydroxyl, ether, or ester groups, modifying the polarity and hydrogen-bonding capacity of the molecule. nih.govtymcdonald.comprinceton.edu |
| Carbon-Halogen (C-X) | Halogenation | Installs a halogen (F, Cl, Br, I) that can serve as a leaving group for further nucleophilic substitution or as a stable substituent in the final product. nih.govtymcdonald.comresearchgate.net |
This compound and Analogues as Building Blocks in Organic Synthesis
The unique structural properties of this compound and its analogues make them powerful building blocks in modern organic synthesis. Their defined three-dimensional geometry and the presence of functional handles for further elaboration allow for their use in a variety of complex synthetic endeavors. rsc.org
Precursors for Complex Acyclic and Cyclic Architectures
The synthesis of highly substituted cyclobutanols, such as derivatives of this compound, provides a method for the rapid generation of molecular complexity from simple starting materials. rsc.org By controlling the stereochemistry of the substituents on the cyclobutane ring, specific and complex three-dimensional arrangements can be achieved in a single transformation. rsc.orgrsc.org Furthermore, the inherent ring strain of the cyclobutane core (approximately 27 kcal/mol) can be harnessed in strain-release reactions. rsc.org These reactions can open the ring to form complex, stereochemically-defined acyclic chains that would be challenging to synthesize through other methods.
Construction of Biologically Relevant Molecules
In the pharmaceutical industry, there is a continuous effort to develop novel molecular scaffolds to improve the properties of drug candidates. Cyclobutanes are increasingly recognized for their role in creating structurally interesting and biologically relevant molecules. nih.govresearchgate.net The rigid cyclobutane framework present in this compound can act as a bioisostere for aromatic rings, providing a saturated, sp³-rich core. rsc.orgresearchgate.net This allows medicinal chemists to "escape flatland" and explore new chemical space, which can lead to improved pharmacological profiles. nih.govrsc.org The functional handles on these molecules permit their incorporation into larger structures, including privileged scaffolds in drug discovery like cyclopropanated pyrrolidines. tymcdonald.com
Development of Conformationally Restricted Scaffolds
A key advantage of the cyclobutane ring is its conformational rigidity. Unlike flexible alkyl chains, the four-membered ring holds substituents in well-defined spatial orientations. This feature is critical in the design of molecules that need to bind to specific biological targets, such as enzymes or receptors. The this compound framework provides a rigid, sp³-rich, and well-defined three-dimensional backbone. nih.govrsc.orgresearchgate.net By using this scaffold, chemists can design and synthesize molecules with a higher degree of pre-organization, potentially leading to increased binding affinity and selectivity.
Fragment Growth and Diversification Strategies
Fragment-based drug discovery often relies on small, simple molecules (fragments) that can be elaborated into more potent leads. This compound and its borylated derivatives are ideal starting points for such strategies. The presence of versatile functional handles—the hydroxyl and boryl groups—enables further derivatization and fragment growth. tymcdonald.com Starting with the core cyclobutane scaffold, a library of diverse analogues can be rapidly synthesized using the bond-forming reactions described previously (see Section 5.2.3). This allows for systematic exploration of the chemical space around the core scaffold to optimize interactions with a biological target. nih.govtymcdonald.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)cyclobutan-1-OL, and how can reaction conditions be optimized?
- Methodology :
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization of 2-methoxystyrene derivatives with ketones or aldehydes. For example, irradiate 2-methoxycinnamaldehyde under UV light to form the cyclobutane ring .
- Hydroxylation : Introduce the hydroxyl group via epoxidation followed by acid-catalyzed ring-opening, or employ Sharpless asymmetric dihydroxylation for enantioselective synthesis .
- Optimization : Vary temperature, solvent (e.g., THF or DCM), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Monitor yields using HPLC or GC-MS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to confirm the cyclobutane ring geometry and methoxy group position. Compare chemical shifts with analogs like 2-(2-chlorophenyl)cyclobutan-1-amine (δH ~3.8 ppm for methoxy) .
- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-O (1250 cm⁻¹) stretches.
- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to predict bond angles, dipole moments, and frontier molecular orbitals (HOMO/LUMO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
